molecular formula C14H10ClN3O2S B2782809 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide CAS No. 920422-63-5

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide

Cat. No.: B2782809
CAS No.: 920422-63-5
M. Wt: 319.76
InChI Key: LUFKPFUJMNTVKK-UHFFFAOYSA-N
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Description

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique molecular structure

Properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-12(17-13(19)10-3-2-6-21-10)14(20)18-7-9(15)4-5-11(18)16-8/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFKPFUJMNTVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidin-4-one core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino-3-chloropyridine and thiophene-2-carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Generation of various substituted pyrido[1,2-a]pyrimidin-4-ones.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide exhibit potent antitumor activity. For instance, studies on pyrido[1,2-a]pyrimidine derivatives have shown their ability to inhibit the growth of cancer cell lines expressing folate receptors. These compounds can selectively target tumor cells, potentially reducing side effects associated with conventional chemotherapy .

Case Study: Inhibition of Glycinamide Ribonucleotide Formyltransferase

A notable case study demonstrated that this compound inhibits glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical for purine biosynthesis in cancer cells. This inhibition was associated with significant antitumor efficacy in vivo, particularly against SKOV3 tumor models in severe combined immunodeficient mice .

Selectivity for Folate Receptors

The selectivity of this compound for folate receptors (FRs) over reduced folate carriers (RFCs) presents a promising avenue for targeted cancer therapies. This selectivity allows for preferential uptake by tumor cells that overexpress FRs, enhancing therapeutic effectiveness while minimizing toxicity to normal tissues .

Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (nM)Target Enzyme/Pathway
N-(7-chloro-2-methyl-4-oxo...thiophene...)Antitumor< 1Glycinamide ribonucleotide formyltransferase
6-substituted pyrrolo[2,3-d]pyrimidinesAntitumor< 1Folate receptor α and β
Tetrahydrobenzo[b]thiophene derivativesAntioxidantComparable to ascorbic acidFree radical scavenging

Potential as an Enzyme Inhibitor

The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. The inhibition of GARFTase is particularly noteworthy, as it could provide a mechanism to circumvent resistance seen with traditional therapies like pemetrexed (PMX), which targets thymidylate synthase (TS) .

Applications in Material Science

Beyond medicinal applications, derivatives of thiophene compounds are being explored in material science. Their properties make them suitable candidates for use in organic electronics and sensors due to their conductive nature and stability under various conditions .

Mechanism of Action

The mechanism by which N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, disrupting their function and leading to biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • 4-Hydroxy-2-quinolones: Valuable in drug research and development due to their pharmaceutical and biological activities.

  • 2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine: Important intermediate for the synthesis of biologically active heterocyclic compounds.

Uniqueness: N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide stands out due to its specific structural features and potential applications in various fields. Its unique combination of functional groups and heterocyclic core makes it a valuable compound for further research and development.

Biological Activity

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyrido[1,2-a]pyrimidine core : This heterocyclic structure is known for its biological significance.
  • Chloro and methyl substituents : These groups can influence the compound's reactivity and biological interactions.
  • Thiophene ring : This addition may enhance the compound's pharmacological properties.

The molecular formula is C13H10ClN3O2SC_{13}H_{10}ClN_3O_2S with a molecular weight of approximately 303.75 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that compounds similar to this compound can inhibit tumor cell growth. For instance:

  • Inhibition of Glycinamide Ribonucleotide Formyltransferase : This enzyme is crucial in purine biosynthesis, and its inhibition can lead to reduced proliferation in cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Selective Membrane Transport : The compound demonstrates selective uptake by tumor cells via specific transporters like the proton-coupled folate transporter (PCFT) and folate receptors (FRs) .
  • Enzyme Inhibition : It inhibits key enzymes involved in nucleotide synthesis, which is vital for rapidly dividing cancer cells .

Research Findings and Case Studies

Recent studies have provided insights into the efficacy of this compound:

StudyFindings
PMC4714714Compounds with similar structures inhibited various human tumor cell lines at subnanomolar concentrations.
MDPI ReviewHighlighted the importance of pyrido[1,2-a]pyrimidines in targeting dihydrofolate reductase (DHFR), thereby reducing tetrahydrofolate levels necessary for DNA synthesis.
PubChemDocumented structural properties and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of this compound generally involves several steps:

  • Formation of the Pyrido Core : Cyclization of appropriate precursors under acidic conditions.
  • Introduction of Substituents : Using nitration or halogenation reactions to introduce chloro and methyl groups.
  • Coupling Reactions : Final coupling with thiophene derivatives to form the complete structure.

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